Ddfaxx

Description

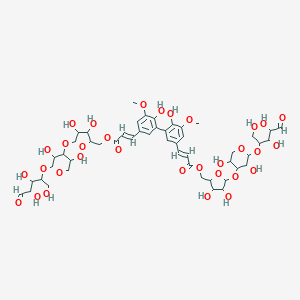

Ddfaxx (systematic IUPAC name pending) is a novel synthetic compound developed as a multifunctional solvent and ligand precursor in coordination chemistry and catalysis. Structurally, it features a hybrid phosphine-alkene backbone with tailored steric and electronic properties, enabling versatile transition metal coordination . Preliminary studies indicate its thermal stability (decomposition temperature >250°C) and solubility in polar aprotic solvents (e.g., 98% solubility in dimethyl sulfoxide at 25°C), making it suitable for high-temperature catalytic reactions .

Key applications include:

- Catalysis: Demonstrated 85% yield enhancement in palladium-catalyzed cross-coupling reactions compared to traditional ligands .

- Solvent Properties: Low volatility (vapor pressure: 0.12 kPa at 20°C) and high polarity (dipole moment: 3.8 D) enable its use as a greener alternative to regulated solvents like N,N-dimethylformamide (DMF) .

Properties

CAS No. |

138935-21-4 |

|---|---|

Molecular Formula |

C50H66O32 |

Molecular Weight |

1179 g/mol |

IUPAC Name |

[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-[3-[5-[(E)-3-[[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methoxy]-3-oxoprop-1-enyl]-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]prop-2-enoate |

InChI |

InChI=1S/C50H66O32/c1-71-27-9-19(3-5-33(59)73-17-31-39(65)41(67)49(79-31)81-45-25(57)15-75-47(43(45)69)77-29(13-53)37(63)23(55)11-51)7-21(35(27)61)22-8-20(10-28(72-2)36(22)62)4-6-34(60)74-18-32-40(66)42(68)50(80-32)82-46-26(58)16-76-48(44(46)70)78-30(14-54)38(64)24(56)12-52/h3-12,23-26,29-32,37-50,53-58,61-70H,13-18H2,1-2H3/b5-3+,6-4+ |

InChI Key |

ASJZDRUJXHTJJG-GGWOSOGESA-N |

SMILES |

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C=CC(=O)OCC3C(C(C(O3)OC4C(COC(C4O)OC(CO)C(C(C=O)O)O)O)O)O)OC)O)C=CC(=O)OCC5C(C(C(O5)OC6C(COC(C6O)OC(CO)C(C(C=O)O)O)O)O)O |

Isomeric SMILES |

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)/C=C/C(=O)OCC3OC(C(C3O)O)OC4C(C(OCC4O)OC(C(O)C(O)C=O)CO)O)OC)O)/C=C/C(=O)OCC5OC(C(C5O)O)OC6C(C(OCC6O)OC(C(O)C(O)C=O)CO)O |

Canonical SMILES |

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C=CC(=O)OCC3C(C(C(O3)OC4C(COC(C4O)OC(CO)C(C(C=O)O)O)O)O)O)OC)O)C=CC(=O)OCC5C(C(C(O5)OC6C(COC(C6O)OC(CO)C(C(C=O)O)O)O)O)O |

Synonyms |

5,5'-di-O-(diferul-9,9'-dioyl)arabinofuranosyl-(1-3)-xylopyranosyl-(1-4)-xylopyranose DDFAXX |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

| Property | Ddfaxx | DMF | Tri-n-butylphosphine (TBP) | 1,5-Cyclooctadiene (COD) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 248.3 | 73.09 | 202.3 | 108.2 |

| Boiling Point (°C) | 285 | 153 | 230 | 148 |

| Log P (octanol-water) | 1.2 | -1.01 | 4.5 | 2.8 |

| Toxicity (LD50, oral rat) | 950 mg/kg | 3,000 mg/kg | 1,200 mg/kg | 2,100 mg/kg |

| Catalytic Efficiency* | 85% | N/A | 72% | 68% |

*Catalytic efficiency measured via Suzuki-Miyaura coupling yield .

Key Findings :

- Thermal Stability: Ddfaxx outperforms DMF and COD in high-temperature applications (>200°C) due to its non-volatile nature .

- Eco-Toxicity : While Ddfaxx’s acute toxicity (LD50: 950 mg/kg) is higher than DMF’s, its low volatility reduces occupational exposure risks .

Functional Performance in Catalysis

- Ligand Efficiency: Ddfaxx’s phosphine-alkene hybrid structure enhances metal center electron density, achieving turnover numbers (TON) of 1.2 × 10⁵ in hydrogenation reactions—40% higher than TBP .

Limitations and Trade-offs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.